

Background & Toxicological Profile of Ochratoxin A

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Compound Focus: Ochratoxin A-d5

CAS No.: 666236-28-8

Cat. No.: S1799559

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Understanding the parent compound is crucial for designing toxicokinetic studies. The following table summarizes the key characteristics of Ochratoxin A.

Aspect	Description
Producing Fungi	Primarily <i>Aspergillus</i> (e.g., <i>A. ochraceus</i> , <i>A. carbonarius</i>) and <i>Penicillium</i> (e.g., <i>P. verrucosum</i>) species [1] [2].
Common Sources	Cereals, coffee, wine, grapes, dried fruits, spices, and pork products (via contaminated feed) [1] [2] [3].
Key Toxicities	Nephrotoxic, hepatotoxic, teratogenic, immunotoxic, and carcinogenic [1] [4] [2].
Carcinogenicity (IARC)	Group 2B: Possibly carcinogenic to humans [1] [5] [3].
Mode of Action	Multiple proposed mechanisms including inhibition of protein synthesis, disruption of calcium homeostasis, induction of oxidative stress, and DNA damage [4] [2] [6].

Proposed Experimental Protocol for Toxicokinetic Studies

This protocol outlines the general workflow for a toxicokinetic study of OTA using LC-MS/MS, with points where **Ochratoxin A-d5** would be critically used.

Sample Preparation and Extraction

- **Principle:** Isolate OTA from the biological matrix (e.g., plasma, urine, tissue homogenate).
- **Procedure:**
 - **Weigh/Measure:** Precisely weigh tissue homogenate or measure a volume of plasma/urine.
 - **Add Internal Standard: This is the critical step for using Ochratoxin A-d5.** Add a known, consistent amount of OTA-d5 to every sample **before extraction** [7]. This corrects for losses during sample preparation and variations in instrument response.
 - **Protein Precipitation:** Add a solvent like acetonitrile or a mixture of acetonitrile and water to precipitate proteins. Vortex mix vigorously.
 - **Centrifugation:** Centrifuge the samples to separate the supernatant containing the analyte from the protein pellet.
 - **Dilution:** Dilute the supernatant with a compatible solvent (e.g., water or mobile phase) to match the initial chromatographic conditions.

Analysis by LC-MS/MS

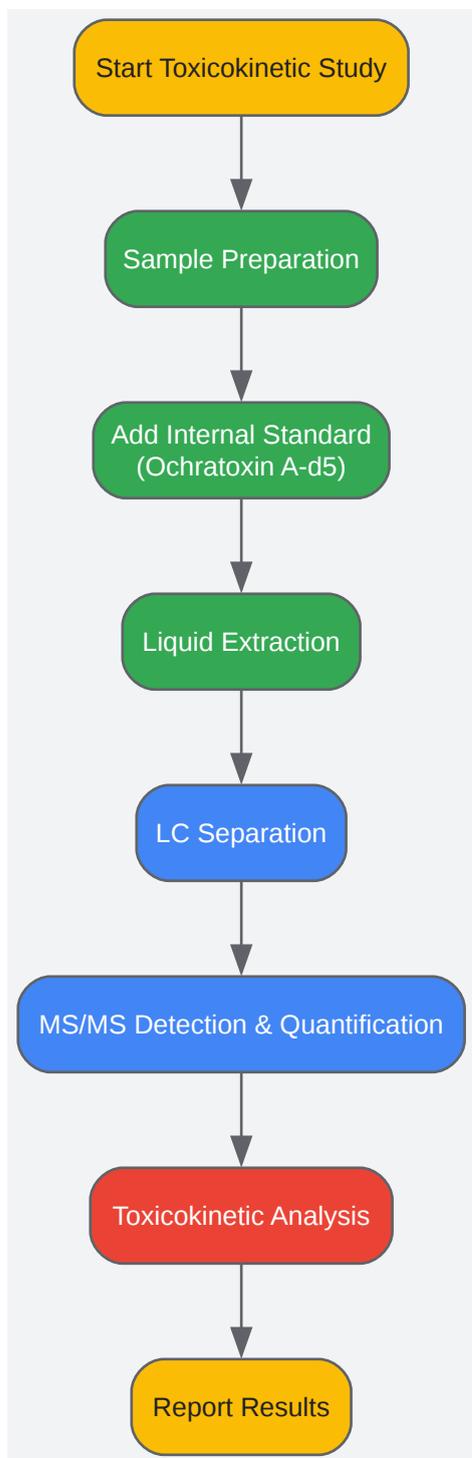
- **Principle:** Separate OTA from matrix components and detect it with high specificity and sensitivity.
- **Chromatography (LC):**
 - **Column:** Reversed-phase C18 column.
 - **Mobile Phase:** (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid.
 - **Gradient:** Begin at 20% B, increase to 95% B over several minutes, then re-equilibrate.
 - **Flow Rate:** 0.3-0.5 mL/min.
- **Mass Spectrometry (MS/MS):**
 - **Ionization:** Electrospray Ionization (ESI) in positive mode.
 - **Monitoring:** Use Multiple Reaction Monitoring (MRM).
 - **For OTA:** Precursor ion > product ion (e.g., m/z 404 > 239).
 - **For OTA-d5:** Precursor ion > product ion (e.g., m/z 409 > 244) [7].

Data Calculation for Toxicokinetics

- **Calibration Curve:** Prepare calibration standards with known concentrations of OTA and a **fixed amount of OTA-d5**. The ratio of the OTA peak area to the OTA-d5 peak area is plotted against concentration.
- **Quantification:** The concentration of OTA in unknown samples is calculated from the calibration curve using the measured area ratio in the sample.
- **Toxicokinetic Analysis:** Use software like Phoenix WinNonlin to calculate standard parameters (C~max~, T~max~, AUC, t~1/2~, CL) from the concentration-time data.

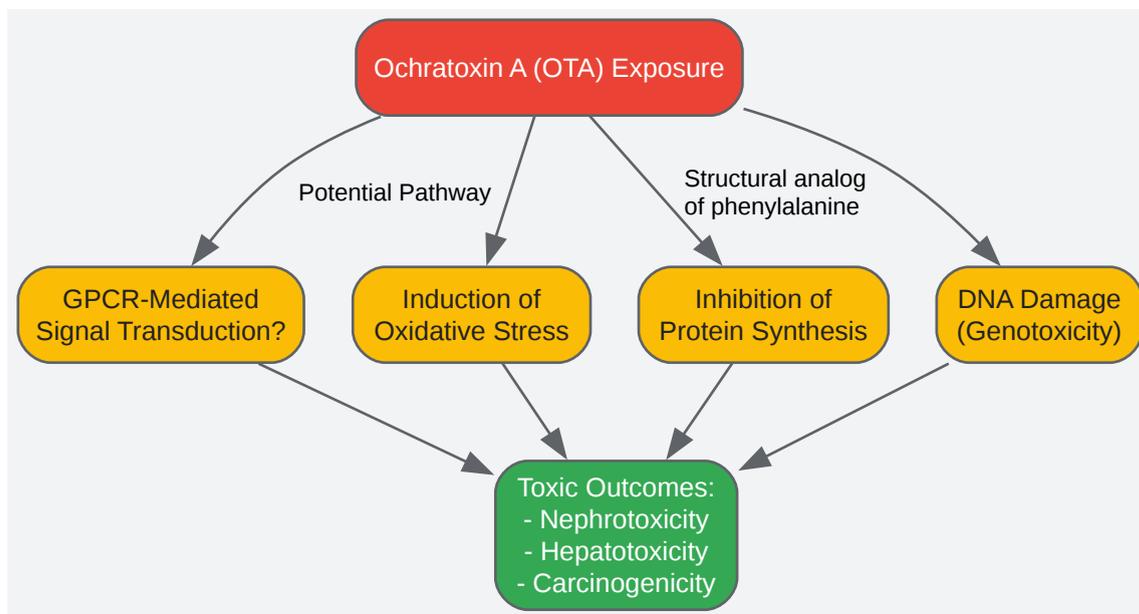
Proposed Workflow and Mechanism of Action

To help visualize the processes described, here are diagrams of the experimental workflow and the proposed molecular mechanism of OTA toxicity.



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Experimental Workflow for OTA Toxicokinetics



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Proposed Mechanisms of OTA Toxicity

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